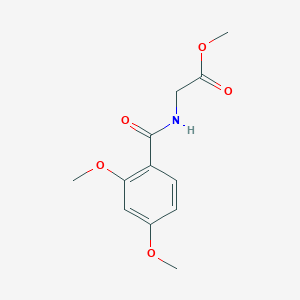![molecular formula C19H17FN2O B5773021 2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, commonly known as FPAA, is a synthetic compound that belongs to the class of acrylonitrile derivatives. FPAA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPAA has been found to exhibit potent anti-cancer activity and has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of FPAA involves the inhibition of tubulin polymerization, which is essential for cell division and growth. FPAA binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
FPAA has been found to exhibit potent anti-cancer activity in vitro and in vivo. In addition, FPAA has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. FPAA has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
FPAA has several advantages as a research tool, including its potent anti-cancer activity, selectivity towards cancer cells, and potential use as a radiosensitizer. However, FPAA also has some limitations, including its toxicity towards normal cells, solubility issues, and potential side effects.
将来の方向性
For research include the synthesis of analogs with improved selectivity and reduced toxicity, the study of FPAA in combination with other anti-cancer agents, and the investigation of FPAA in preclinical and clinical trials for the treatment of various types of cancer. FPAA also has potential applications in the treatment of inflammatory and neurodegenerative diseases, which warrant further investigation.
合成法
FPAA is synthesized by the reaction of 4-(4-morpholinyl)benzaldehyde and 4-fluorobenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is purified by column chromatography to obtain pure FPAA.
科学的研究の応用
FPAA has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FPAA has been studied for its potential use as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
特性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-18-5-3-16(4-6-18)17(14-21)13-15-1-7-19(8-2-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYITFZNWZKCPL-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)


![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
![N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B5773023.png)
![1-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)

![2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773040.png)
